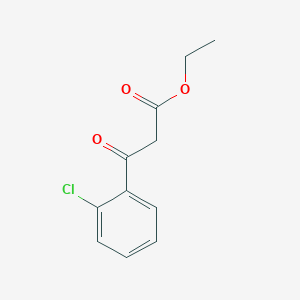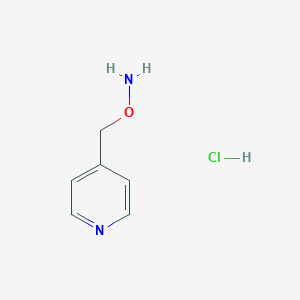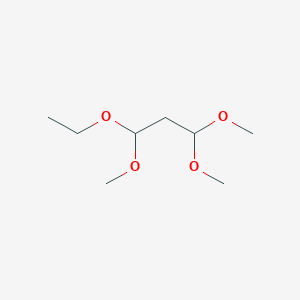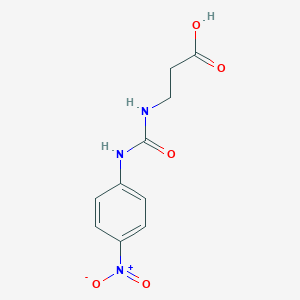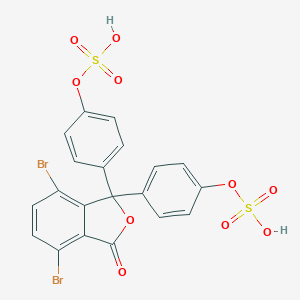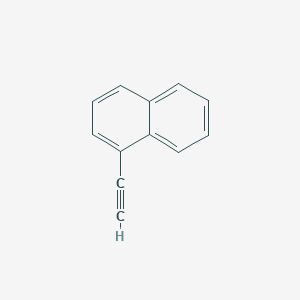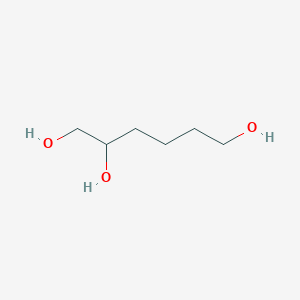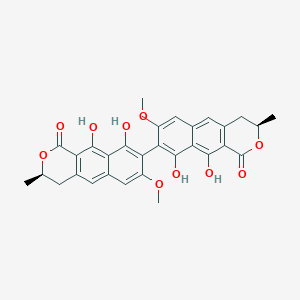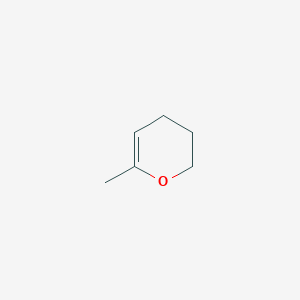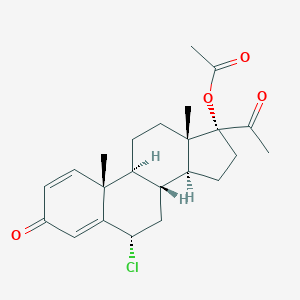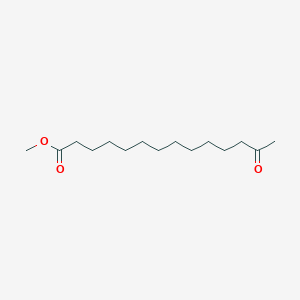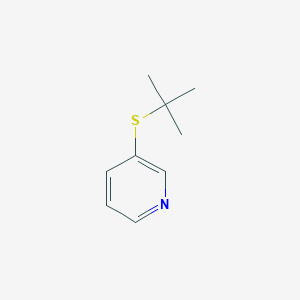
Pyridine, 3-(tert-butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(tert-butylthio)- is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that is widely used in scientific research due to its unique properties. Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
The mechanism of action of pyridine, 3-(tert-butylthio)- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form stable complexes. It can also act as a chelating agent, coordinating with metal ions to form stable complexes.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 3-(tert-butylthio)- has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also believed to have low acute toxicity, making it a useful compound for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 3-(tert-butylthio)- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It is also relatively non-toxic and non-carcinogenic, making it safe to handle in the laboratory. However, it has some limitations, such as its limited solubility in water and its tendency to form complexes with metal ions, which can complicate experiments involving metal ions.
Direcciones Futuras
There are several future directions for research involving pyridine, 3-(tert-butylthio)-. One area of research is the synthesis of new compounds using pyridine, 3-(tert-butylthio)- as a building block. Another area of research is the development of new methods for synthesizing pyridine, 3-(tert-butylthio)- and related compounds. Additionally, research is needed to better understand the mechanism of action of pyridine, 3-(tert-butylthio)- and its biochemical and physiological effects. Finally, research is needed to explore the potential uses of pyridine, 3-(tert-butylthio)- in various applications, such as in the development of new pharmaceuticals and agrochemicals.
Conclusion:
Pyridine, 3-(tert-butylthio)- is a unique and useful compound that has many applications in scientific research. It is relatively easy to synthesize and purify, and it has several advantages for laboratory experiments. However, further research is needed to better understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
Pyridine, 3-(tert-butylthio)- is synthesized using a variety of methods, including the reaction of pyridine with tert-butylthiol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using a variety of techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Pyridine, 3-(tert-butylthio)- is widely used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry, and it can form stable complexes with a variety of metal ions. Pyridine, 3-(tert-butylthio)- is also used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
18794-30-4 |
|---|---|
Nombre del producto |
Pyridine, 3-(tert-butylthio)- |
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
3-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
Clave InChI |
OMPJHXLULXOAFP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CN=CC=C1 |
SMILES canónico |
CC(C)(C)SC1=CN=CC=C1 |
Otros números CAS |
18794-30-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




